molecular formula C16H21ClFNO B13732556 4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride CAS No. 15997-79-2

4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride

Cat. No.: B13732556
CAS No.: 15997-79-2
M. Wt: 297.79 g/mol
InChI Key: NTXDDWTVOSOTGF-UHFFFAOYSA-N
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Description

4-(3-Azoniabicyclo[320]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride is a synthetic organic compound that features a unique bicyclic structure combined with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure.

    Reduction: Reduction reactions can be used to modify the ketone group in the compound.

    Substitution: The fluorophenyl group can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the bicyclic structure.

    Reduction Products: Alcohols or other reduced forms of the ketone group.

    Substitution Products: Functionalized derivatives with various substituents on the fluorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology

    Biochemical Studies: The compound can be used to study biochemical pathways and interactions due to its structural features.

Medicine

    Drug Development:

Industry

    Polymer Science: The compound can be used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-phenylbutan-1-onechloride: Similar structure but without the fluorine atom.

    4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-chlorophenyl)butan-1-onechloride: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

15997-79-2

Molecular Formula

C16H21ClFNO

Molecular Weight

297.79 g/mol

IUPAC Name

4-(3-azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride

InChI

InChI=1S/C16H20FNO.ClH/c17-14-5-3-12(4-6-14)15(19)2-1-8-16-9-7-13(16)10-18-11-16;/h3-6,13,18H,1-2,7-11H2;1H

InChI Key

NTXDDWTVOSOTGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C[NH2+]C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Origin of Product

United States

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